Spiraeoside

Description

Structure

3D Structure

Properties

IUPAC Name |

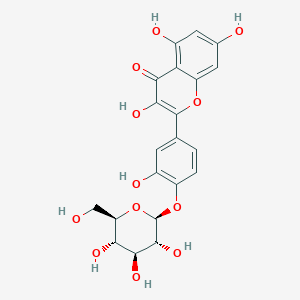

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUBYZLTFSLSBY-HMGRVEAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174078 | |

| Record name | Spiraeoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quercetin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20229-56-5 | |

| Record name | Quercetin 4′-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiraeoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiraeoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRAEOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2B74751XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quercetin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 - 241 °C | |

| Record name | Quercetin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spiraeoside: A Comprehensive Technical Guide to Its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a flavonoid glycoside also known as quercetin-4'-O-β-D-glucopyranoside, has garnered significant interest in the scientific community for its potential therapeutic properties. As a derivative of quercetin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the primary natural sources of this compound and a detailed examination of the various methods employed for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in two key plant species: meadowsweet (Filipendula ulmaria) and the common onion (Allium cepa), particularly in its outer layers.

-

Meadowsweet (Filipendula ulmaria) : The flowers of the meadowsweet plant are a primary and well-documented source of this compound.[1][2] This perennial herb, belonging to the Rosaceae family, has a history of use in traditional medicine.

-

Onion (Allium cepa) : The outer, dry scales of the garden onion, especially the red varieties, are a rich and readily available source of this compound.[1][2] The concentration of flavonoids, including this compound, is significantly higher in the skin than in the edible bulb. This makes onion skin, often considered an agricultural waste product, a valuable raw material for the extraction of this bioactive compound.

This compound has also been reported in other plants, such as Spiraea salicifolia.

Extraction Methodologies

A variety of extraction techniques have been developed and optimized to isolate this compound from its natural sources. The choice of method depends on factors such as the desired yield, purity, cost-effectiveness, and environmental impact.

Conventional Solvent Extraction

Conventional solvent extraction remains a widely used method for obtaining this compound. The selection of the solvent is critical and significantly influences the extraction efficiency.

Experimental Protocol: Solvent Extraction from Red Onion Skin Waste (ROSW)

-

Sample Preparation : Red onion skin waste is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction : A known weight of the powdered ROSW is macerated with a selected solvent (e.g., water, methanol, or ethanol) at a specific solid-to-liquid ratio. The mixture is then agitated for a defined period at a controlled temperature.

-

Filtration and Concentration : The resulting mixture is filtered to separate the solid residue from the liquid extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification (Optional) : The crude extract can be further purified using chromatographic techniques, such as column chromatography, to isolate this compound.

-

Quantification : The amount of this compound in the extract is determined using analytical techniques like High-Performance Liquid Chromatography (HPLC).[3]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times.

Experimental Protocol: Ultrasound-Assisted Extraction from Onion Bulbs

-

Sample Preparation : Fresh or dried onion bulbs are homogenized or powdered.

-

Extraction : The sample is mixed with an optimized solvent system (e.g., 53% methanol in water at pH 2.6) in a vessel.

-

Sonication : The mixture is subjected to ultrasonication using a probe or bath sonicator. Key parameters such as sonication time, amplitude, temperature, and cycle are optimized to maximize the yield of phenolic compounds, including this compound. For instance, optimal conditions for total phenolic compounds from red onion have been reported as 53% methanol, pH 2.6, 60°C, 30.1% amplitude, and a 0.43 s cycle.

-

Post-Extraction Processing : Following sonication, the extract is filtered and concentrated as described in the conventional solvent extraction protocol.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cell walls, facilitating the release of bioactive compounds into the solvent. MAE is known for its high efficiency, reduced solvent consumption, and shorter extraction times.

Sequential Microwave/Ultrasound-Assisted Extraction (SMUAE)

This hybrid technique combines the benefits of both MAE and UAE. Typically, the plant material is first subjected to a short period of microwave irradiation, followed by ultrasound treatment. This sequential approach has been shown to be more effective than either method alone for extracting flavonoids from red onion skin.

Experimental Protocol: Sequential Microwave/Ultrasound-Assisted Extraction from Red Onion Skin

-

Sample Preparation : Dried red onion skin is ground to a specific particle size.

-

Microwave Pre-treatment : The powdered sample is mixed with the extraction solvent (e.g., 70% ethanol) and subjected to microwave irradiation for a short duration (e.g., 60 seconds).

-

Ultrasonic Extraction : The microwave-treated mixture is then immediately transferred to an ultrasonic bath or treated with an ultrasonic probe for a specified time and temperature (e.g., 15 minutes at 70°C).

-

Final Processing : The extract is filtered, concentrated, and analyzed as in other methods.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. The addition of a co-solvent, such as ethanol, can enhance the extraction of more polar compounds like this compound.

Experimental Protocol: Supercritical CO₂ Extraction from Onion Skin

-

Sample Preparation : Dried and ground onion skin is packed into an extraction vessel.

-

Extraction : Supercritical CO₂, often mixed with a co-solvent like ethanol, is passed through the extraction vessel at a controlled temperature and pressure (e.g., 40-50°C and 20-30 MPa).

-

Separation : The extracted compounds are separated from the supercritical fluid by reducing the pressure, which causes the CO₂ to return to its gaseous state, leaving behind the extract.

-

Collection : The this compound-rich extract is collected from the separator.

Quantitative Data on Extraction Yields

The yield of this compound is highly dependent on the natural source, the extraction method, and the specific parameters used. The following table summarizes quantitative data from various studies.

| Natural Source | Extraction Method | Solvent | Key Parameters | This compound Yield | Reference |

| Red Onion Skin Waste | Solvent Extraction | Water | Not specified | 12.2 mg/g | [3] |

| Red Onion Skin Waste | Solvent Extraction | Methanol | Not specified | 27.6 mg/g | [3] |

| Red Onion Skin Waste | Solvent Extraction | Ethanol | Not specified | 32.5 mg/g | [3] |

| Red Onion Skin | Sequential Microwave/Ultrasound-Assisted Extraction | 70% Ethanol | 60s microwave, 15 min ultrasound at 70°C | Quercetin yield: 10.32% (Note: this compound is a quercetin glycoside) | |

| Onion Skin | Subcritical Water Extraction | Water | 145°C, 50 bar, 50 min | 7.5 ± 0.2 mg/g |

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, which underlies its potential therapeutic effects.

-

PI3K/Akt/Nrf2 Pathway : this compound can activate the PI3K/Akt/Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative stress and apoptosis.

-

Apoptosis Induction : this compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells by activating caspase-9 and caspase-3.[3]

-

Anti-allergic Response : It has been reported to suppress mast cell activation and IgE-mediated allergic reactions by inhibiting the phospholipase C-γ-mediated signaling pathway.

Visualizations

Experimental Workflow

References

- 1. Potential antioxidant, anticholinergic, antidiabetic and antiglaucoma activities and molecular docking of this compound as a secondary metabolite of onion (Allium cepa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound extracted from red onion skin ameliorates apoptosis and exerts potent antitumor, antioxidant and enzyme inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiraeoside: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiraeoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for assessing its antioxidant, anti-inflammatory, and antitumor effects are presented, along with a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's bioactivities through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identification

This compound, also known as Quercetin-4'-O-glucoside, is a flavonoid belonging to the flavonol subclass. It consists of a quercetin aglycone backbone to which a glucose molecule is attached at the 4'-hydroxyl group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3,5,7-Trihydroxy-2-(3-hydroxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4H-1-benzopyran-4-one[1] |

| SMILES String | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[1] |

| InChI Key | OIUBYZLTFSLSBY-HMGRVEAOSA-N[1] |

| CAS Number | 20229-56-5[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and therapeutic efficacy.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H20O12 | [1] |

| Molecular Weight | 464.38 g/mol | [1] |

| Melting Point | 209-211 °C | [1] |

| Boiling Point | 835.6 °C at 760 mmHg | [1] |

| Solubility | Soluble in DMSO and ethanol. | |

| pKa | Data not readily available in the searched literature. |

Biological Activities and Experimental Protocols

This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of different concentrations of this compound solution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

-

Table 3: Antioxidant Activity of this compound

| Assay | IC50 Value | Source |

| DPPH Radical Scavenging | 28.51 µg/mL | [2] |

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, which can be assessed using the in vitro protein denaturation inhibition assay.

Experimental Protocol: Protein Denaturation Inhibition Assay

-

Reagent Preparation:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare various concentrations of this compound in a suitable solvent (e.g., phosphate-buffered saline, pH 6.4).

-

-

Assay Procedure:

-

The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.[3]

-

A control group is prepared with distilled water instead of the this compound solution.

-

Incubate the mixtures at 37°C for 20 minutes.[4]

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[4]

-

-

Measurement:

-

After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

-

A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the sample.

-

Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to evaluate cell viability and the cytotoxic potential of compounds.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Seed cancer cells (e.g., HeLa cells) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[5]

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

-

-

Formazan Solubilization:

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

-

Table 4: Antitumor Activity of this compound

| Cell Line | Assay | IC50 Value | Source |

| HeLa | MTT | A dose of 50 µg/mL exhibited the highest anti-cancer activity.[5] | [5] |

Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in cellular processes such as oxidative stress response and inflammation.

PI3K/Akt/Nrf2 Signaling Pathway

This compound has been reported to protect cells from oxidative stress by activating the PI3K/Akt/Nrf2 signaling pathway. This pathway plays a crucial role in the cellular antioxidant defense system.

Caption: this compound-mediated activation of the PI3K/Akt/Nrf2 pathway.

Phospholipase C-γ (PLC-γ) Signaling Pathway

This compound may also exert its effects by modulating the PLC-γ signaling pathway, which is involved in various cellular processes including inflammation and cell proliferation. The exact mechanism of this compound's interaction with this pathway requires further investigation, but a potential inhibitory role is depicted below.

Caption: Potential inhibitory effect of this compound on the PLC-γ signaling pathway.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of beneficial physicochemical and biological properties. Its antioxidant, anti-inflammatory, and antitumor activities, mediated through the modulation of key signaling pathways such as PI3K/Akt/Nrf2, highlight its potential for the development of novel therapeutic agents. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals dedicated to exploring the full therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Spiraeoside (Quercetin-4'-O-glucoside): A Technical Guide to Identification, Bioactivity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiraeoside, also known as quercetin-4'-O-glucoside, is a naturally occurring flavonoid glycoside found in various plants, including onion (Allium cepa) and meadowsweet (Filipendula ulmaria).[1] As a derivative of the well-studied flavonol quercetin, this compound has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its identification, quantification, biological effects, and mechanisms of action. Detailed experimental protocols for its analysis, along with a summary of its quantitative biological data, are presented to support further research and development. Furthermore, key signaling pathways modulated by this compound are visually represented to facilitate a deeper understanding of its molecular interactions.

Chemical and Physical Properties

This compound is characterized by a quercetin backbone with a β-D-glucosyl residue attached at the 4'-position.[2] This glycosylation significantly influences its solubility and bioavailability compared to its aglycone, quercetin.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₁₂ | [2][3] |

| Molecular Weight | 464.38 g/mol | [2][3] |

| CAS Number | 20229-56-5 | [1][2] |

| Melting Point | 209-211°C | [3] |

| Appearance | Solid | |

| Synonyms | Quercetin-4'-O-glucoside, Spiraein | [1][2] |

Identification and Quantification: Experimental Protocols

Accurate identification and quantification of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) are the most common analytical techniques.

Extraction of this compound from Plant Material (e.g., Red Onion Skin)

This protocol is based on methods described for extracting this compound from red onion skin waste.[2]

Materials:

-

Dried and powdered plant material (e.g., red onion skin)

-

Solvents: Ethanol, Methanol, Water

-

Shaker or sonicator

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Procedure:

-

Mix the powdered plant material with the chosen solvent (e.g., ethanol) in a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture using a shaker or sonicator for 1-2 hours at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.

-

Collect the supernatant and repeat the extraction process with the remaining solid residue to ensure complete extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The crude extract can be further purified using column chromatography techniques.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general framework for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-20 min, 10-30% A; 20-25 min, 30-50% A; 25-30 min, 50-10% A.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 360 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of this compound standard of known concentration in methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dissolve the extracted sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

Inject the standards and samples onto the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the sample using the calibration curve.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is commonly used for flavonoid analysis.

-

Fragmentation: In tandem MS (MS/MS), the fragmentation pattern of this compound will show a characteristic loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to quercetin (m/z 303 in positive ion mode).[4] Further fragmentation of the quercetin aglycone can provide additional structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: These techniques provide detailed information about the chemical structure. The proton and carbon signals of the quercetin and glucose moieties can be assigned using 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC). The anomeric proton of the glucose unit will show a characteristic coupling constant, confirming its β-configuration.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, with quantitative data available for several of these effects.

Antioxidant Activity

This compound demonstrates significant radical scavenging and reducing power.

| Assay | IC₅₀ Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 28.51 | [5] |

| ABTS Radical Scavenging | 7.48 | [5] |

DPPH Radical Scavenging Assay Protocol: This protocol is a standard method for evaluating antioxidant activity.[6][7][8]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

This compound sample dissolved in methanol at various concentrations

-

Methanol (as blank)

-

Spectrophotometer

Procedure:

-

Add 1 mL of the this compound sample solution to 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm against a methanol blank.

-

A control is prepared using 1 mL of methanol instead of the sample solution.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

Anticancer Activity

This compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

| Cell Line | Activity | IC₅₀ Value (µg/mL) | Reference |

| HeLa (Cervical Cancer) | Inhibition of cell growth | ~50 (highest activity tested) | [2][9] |

Cell Viability Assay (MTT Assay) Protocol:

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for another 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.

Enzyme Inhibitory Activity

This compound demonstrates inhibitory effects on several enzymes.

| Enzyme | IC₅₀ Value (nM) | Reference |

| Carbonic Anhydrase II | 4.44 | [5] |

| Acetylcholinesterase (AChE) | 7.88 | [5] |

| Butyrylcholinesterase (BChE) | 19.42 | [5] |

| α-Glycosidase | 29.17 mM | [5] |

Pharmacokinetic Parameters

A study in mice provided the following pharmacokinetic data for this compound.[4][10]

| Parameter | Value (Intravenous, 5 mg/kg) | Value (Oral, 20 mg/kg) |

| T₁/₂ (h) | 1.10 ± 0.30 | 1.83 ± 0.76 |

| Cₘₐₓ (ng/mL) | 165.33 ± 27.50 | 38.67 ± 11.02 |

| AUC₀₋ₜ (ng·h/mL) | 127.50 ± 22.54 | 129.17 ± 36.51 |

| Bioavailability (%) | - | 4.0 |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways.

PI3K/Akt/Nrf2 Signaling Pathway

This compound has been shown to protect human cardiomyocytes from high glucose-induced injury by activating the PI3K/Akt/Nrf2 pathway.[1][5] This pathway is crucial for cellular defense against oxidative stress.

Caption: this compound activates the PI3K/Akt/Nrf2 signaling pathway.

Apoptosis Signaling Pathway

In cancer cells, this compound can induce apoptosis by modulating the expression of key regulatory proteins. It has been shown to inhibit the anti-apoptotic protein Bcl-2 and activate caspases, which are the executioners of apoptosis.[2][9]

Caption: this compound induces apoptosis in cancer cells.

Experimental Workflow Overview

The following diagram outlines a general workflow for the identification and bioactivity screening of this compound.

Caption: General workflow for this compound research.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation for therapeutic applications. This guide provides a foundational resource for researchers by consolidating key information on its identification, quantification, and mechanisms of action. The detailed protocols and summarized data are intended to streamline experimental design and facilitate the advancement of knowledge on this potent flavonoid glycoside. Further research should focus on its in vivo efficacy, safety profile, and potential for drug development.

References

- 1. This compound protects human cardiomyocytes against high glucose-induced injury, oxidative stress, and apoptosis by activation of PI3K/Akt/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound extracted from red onion skin ameliorates apoptosis and exerts potent antitumor, antioxidant and enzyme inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Potential antioxidant, anticholinergic, antidiabetic and antiglaucoma activities and molecular docking of this compound as a secondary metabolite of onion (Allium cepa) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

biological activity of Spiraeoside literature review

An In-depth Technical Guide to the Biological Activity of Spiraeoside

Introduction

This compound, also known as Quercetin-4'-O-β-D-glucoside, is a flavonoid glycoside found in various plant sources, notably in red onion skin.[1] As a derivative of quercetin, it has garnered significant interest within the scientific community for its diverse and potent biological activities. This document provides a comprehensive technical overview of the existing literature on this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties. The information is presented to serve researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Antioxidant Activity

This compound demonstrates significant antioxidant potential through various mechanisms, including free radical scavenging and reducing power. It has been shown to effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in numerous pathologies.[1] Studies suggest its antioxidant efficacy might be higher than its aglycone, quercetin, due to the successive proton loss electron flow mechanism.[1]

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using several standard assays, with results summarized below.

| Assay Type | Method | This compound Activity (IC₅₀) | Standard Compound (IC₅₀) | Reference |

| Radical Scavenging | DPPH (1,1-diphenyl-2-picrylhydrazyl) | 28.51 µg/mL | BHT: 25.95 µg/mL, Trolox: 7.06 µg/mL | [1][2][3] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) | 7.48 µg/mL | Trolox: 6.16 µg/mL, BHA: 5.07 µg/mL | [1] | |

| Reducing Power | Cupric Ion (Cu²⁺) Reducing Assay (CUPRAC) | Concentration-dependent increase | - | [1] |

| Ferric Ion (Fe³⁺) Reducing Antioxidant Power (FRAP) | Concentration-dependent increase | BHA > Trolox > this compound ≈ α-tocopherol | [1] |

Experimental Protocols

DPPH Radical Scavenging Assay: This assay quantifies the ability of an antioxidant to donate an electron and decolorize a methanol solution of DPPH.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Various concentrations of the this compound solution are added to a fixed concentration of DPPH radical solution.

-

The mixture is incubated in the dark at room temperature for approximately 30 minutes.

-

The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

-

The percentage of scavenging activity is calculated relative to a control (DPPH solution without sample). The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

Fe³⁺ Reducing Ability Assay (FRAP): This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Various concentrations of this compound (e.g., 10–30 µg/mL) are combined with a sodium phosphate buffer (0.2 M, pH 6.6) and potassium ferricyanide (K₃Fe(CN)₆, 1%).[1]

-

The solution is incubated at 50°C for 30 minutes.[1]

-

The reaction is terminated by adding trichloroacetic acid (10%).[1]

-

Freshly prepared ferric chloride (FeCl₃, 0.1%) is added to the solution.[1]

-

The absorbance is measured spectrophotometrically at 700 nm. An increase in absorbance indicates a higher reducing power.[1]

Anticancer Activity

This compound exhibits potent antitumor effects, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[4][5] Its activity has been notably demonstrated against human cervical cancer (HeLa) cells.

Quantitative Anticancer Data

| Cell Line | Concentration | Effect | Reference |

| HeLa (Cervical Cancer) | 50 µg/mL | Highest inhibition of cell growth | [4][5] |

| HeLa (Cervical Cancer) | Treatment | Promotes apoptosis via activation of caspase-9 and caspase-3 | [4][5] |

| HeLa (Cervical Cancer) | Treatment | Inhibits expression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) | [4][5] |

| HeLa (Cervical Cancer) | Treatment | Inhibits Cyclin-dependent kinase 2 (CDK2)-cyclin-E expression | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for 2-4 hours to allow the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in living cells.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance is read at approximately 570 nm. A decrease in absorbance in treated cells compared to controls indicates reduced cell viability.

Apoptosis Detection (Annexin V-FITC Assay): This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

-

HeLa cells are treated with this compound for a predetermined time.

-

Both floating and adherent cells are collected and washed with a binding buffer.

-

Cells are resuspended in the binding buffer and stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

-

The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated by the intrinsic apoptosis pathway. It downregulates the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[4][5]

Enzyme Inhibitory Activity

This compound has been identified as a potent inhibitor of several metabolic enzymes, suggesting its therapeutic potential for a range of conditions, including metabolic diseases and glaucoma.[1]

Quantitative Enzyme Inhibition Data

| Target Enzyme | This compound Activity (IC₅₀) | Standard Inhibitor (IC₅₀) | Potential Application | Reference |

| Carbonic Anhydrase II (CA II) | 4.44 nM | Acetazolamide | Antiglaucoma | [1][2] |

| α-Glycosidase | 7.88 nM | Acarbose | Antidiabetic | [1][2] |

| Acetylcholinesterase (AChE) | 19.42 nM | Tacrine | Anticholinergic | [1][2] |

| Butyrylcholinesterase (BChE) | 29.17 mM | Tacrine | Anticholinergic | [1][2] |

Experimental Protocols

α-Glycosidase Inhibition Assay: This assay measures the inhibition of α-glycosidase, an enzyme involved in carbohydrate digestion.

-

The assay is conducted in a buffer solution (e.g., phosphate buffer, pH 7.4).[1]

-

This compound at various concentrations is pre-incubated with the α-glycosidase enzyme solution.[1]

-

The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[1]

-

The mixture is incubated at a controlled temperature (e.g., 35°C).[1]

-

The enzymatic reaction, which releases p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Other Biological Activities

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties.[4] It has been reported to inhibit enzymes responsible for generating prostaglandins, which are key mediators of inflammation.[4] This suggests potential applications in managing inflammatory conditions.

Cardioprotective Effects

In human cardiomyocytes, this compound has been shown to offer protection against high glucose-induced oxidative stress, cell injury, and apoptosis.[1] This protective effect is mediated through the activation of the PI3K/Akt/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1]

General Experimental Workflow

The investigation of this compound's biological activities typically follows a structured workflow, from extraction from natural sources to detailed in vitro analysis.

Conclusion

This compound is a multifunctional flavonoid with significant therapeutic potential. Its well-documented antioxidant, anticancer, and enzyme-inhibitory activities, supported by quantitative data, position it as a strong candidate for further investigation in drug discovery and development. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways like the intrinsic apoptosis and PI3K/Akt/Nrf2 pathways, provides a solid foundation for preclinical and clinical studies. Future research should focus on its in vivo efficacy, bioavailability, and potential synergistic effects with existing therapeutic agents.

References

- 1. Potential antioxidant, anticholinergic, antidiabetic and antiglaucoma activities and molecular docking of this compound as a secondary metabolite of onion (Allium cepa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential antioxidant, anticholinergic, antidiabetic and antiglaucoma activities and molecular docking of this compound as a secondary metabolite of onion (Allium cepa) | AVESİS [avesis.atauni.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. This compound extracted from red onion skin ameliorates apoptosis and exerts potent antitumor, antioxidant and enzyme inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiraeoside: An In-Depth Technical Guide to its In-Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a quercetin 4'-O-β-D-glucopyranoside, is a flavonoid compound found in various plant species, notably in the outer scales of onions (Allium cepa). Emerging in-vitro research has highlighted its potential as a therapeutic agent, demonstrating significant antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the in-vitro activities of this compound, focusing on key signaling pathways and cellular processes. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Antioxidant Activity

This compound exhibits potent antioxidant effects through direct radical scavenging and the activation of cellular antioxidant defense systems. Its activity has been quantified in various standard assays.

Quantitative Data for Antioxidant Activity

| Assay | IC50 (µg/mL) of this compound | Reference Compound(s) | IC50 (µg/mL) of Reference(s) |

| DPPH Radical Scavenging | 28.51 | BHA | 10.10 |

| BHT | 25.95 | ||

| Trolox | 7.06 | ||

| α-tocopherol | 11.31 | ||

| ABTS Radical Scavenging | 7.48 | BHA | 5.07 |

| BHT | 6.99 | ||

| Trolox | 6.16 | ||

| α-tocopherol | 8.73 |

Mechanism of Action: PI3K/Akt/Nrf2 Pathway Activation

In human cardiomyocytes, this compound has been shown to protect against high glucose-induced oxidative stress by activating the PI3K/Akt/Nrf2 signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cellular defense against oxidative damage. Upon activation by this compound, PI3K phosphorylates and activates Akt. Activated Akt then promotes the dissociation of the transcription factor Nrf2 from its cytosolic inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by inhibiting the activation of mast cells, which are key players in IgE-mediated allergic responses.

Mechanism of Action: Inhibition of Phospholipase C-γ (PLC-γ) Signaling

In RBL-2H3 mast cells, this compound has been shown to inhibit IgE-antigen-stimulated degranulation.[6] This is achieved through the suppression of the PLC-γ-mediated signaling cascade. The binding of an IgE-antigen complex to the FcεRI receptor on mast cells typically triggers the activation of Lyn and Syk kinases. These kinases then phosphorylate and activate PLC-γ2. Activated PLC-γ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the degranulation of mast cells and the release of inflammatory mediators. This compound intervenes in this pathway by reducing the phosphorylation and subsequent activation of PLC-γ2, thereby mitigating the downstream signaling events that lead to mast cell degranulation.[6]

Apoptosis-Inducing Activity in Cancer Cells

This compound has been demonstrated to induce apoptosis in cancer cells, such as HeLa human cervical cancer cells, through the intrinsic apoptotic pathway.

Quantitative Data for Anti-cancer Activity

| Cell Line | Effect | Concentration |

| HeLa | Significant inhibition of cell growth | 50 µg/mL |

Mechanism of Action: Modulation of Bcl-2 Family Proteins and Caspase Activation

This compound treatment of HeLa cells leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3. Caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Additionally, this compound has been observed to inhibit the expression of Cyclin-dependent kinase 2-cyclin-E, contributing to cell cycle arrest at the G2/M checkpoint.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve this compound and reference antioxidants in methanol to prepare a series of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the sample or standard solution to each well.

-

Add an equal volume of the DPPH working solution to all wells.

-

Include a control well with methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Dissolve this compound and reference antioxidants in ethanol to prepare a series of concentrations.

-

Assay Procedure:

-

Add a small volume of the sample or standard solution to a cuvette or well.

-

Add a larger volume of the diluted ABTS•+ solution and mix.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

Caspase-3 Activity Assay

-

Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them using a specific lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Assay Procedure (Colorimetric):

-

In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

-

Prepare a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA).

-

Add the reaction mixture to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore.

-

Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

Western Blot Analysis for Bcl-2, Bax, and Phosphorylated Proteins

-

Protein Extraction and Quantification: As described in the caspase activity assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 phase cells will have 2n DNA content, G2/M phase cells will have 4n DNA content, and S phase cells will have DNA content between 2n and 4n. Analyze the percentage of cells in each phase of the cell cycle using appropriate software.

Immunofluorescence for Nrf2 Nuclear Translocation

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.

-

Blocking: Block with a suitable blocking buffer to reduce non-specific binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against Nrf2.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. The localization of Nrf2 (cytoplasmic vs. nuclear) can be determined by observing the overlap of the Nrf2 signal with the DAPI nuclear stain.

Conclusion

The in-vitro evidence strongly suggests that this compound possesses multifaceted pharmacological activities. Its ability to scavenge free radicals, modulate key inflammatory pathways, and induce apoptosis in cancer cells through well-defined signaling cascades makes it a compelling candidate for further investigation. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Future studies should focus on its in-vivo efficacy, bioavailability, and safety profile to translate these promising in-vitro findings into clinical applications.

References

- 1. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage [ijbs.com]

- 3. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Spiraeoside: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Spiraeoside, a flavonoid glycoside also known as quercetin-4'-O-β-D-glucoside, is a significant bioactive compound found in various plant sources, notably in onion skins. Emerging research has highlighted its potent antioxidant and anti-inflammatory activities, positioning it as a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and cellular signaling pathways associated with the bioactivities of this compound.

Quantitative Data on Bioactivity

The efficacy of this compound as an antioxidant and enzyme inhibitor has been quantified through various in vitro assays. The following tables summarize the key findings for comparative analysis.

Table 1: In Vitro Antioxidant Activity of this compound

This table presents the radical scavenging and reducing power capabilities of this compound compared to standard antioxidant compounds. The IC50 value represents the concentration of the compound required to inhibit 50% of the radical activity.

| Assay Type | This compound | BHA (Standard) | BHT (Standard) | Trolox (Standard) | α-Tocopherol (Standard) | Reference |

| DPPH Radical Scavenging (IC50) | 28.51 µg/mL | 10.10 µg/mL | 25.95 µg/mL | 7.059 µg/mL | 11.31 µg/mL | [1][2][3] |

| ABTS Radical Scavenging (IC50) | 7.48 µg/mL | 5.07 µg/mL | 6.99 µg/mL | 6.16 µg/mL | 8.73 µg/mL | [1] |

| Fe³⁺ Reducing Power (Absorbance at 30 µg/mL) | 1.012 (λ₅₉₃) | 1.663 (λ₅₉₃) | 0.634 (λ₅₉₃) | 1.259 (λ₅₉₃) | 1.012 (λ₅₉₃) | [1] |

BHA: Butylated hydroxyanisole; BHT: Butylated hydroxytoluene.

The data indicates that while this compound's DPPH scavenging activity is comparable to BHT, its ABTS scavenging ability is more potent and comparable to standard antioxidants like α-tocopherol.[1][2] Its ferric reducing power is equivalent to that of α-tocopherol.[1]

Table 2: Enzyme Inhibitory Activity of this compound

This compound has demonstrated inhibitory effects on several metabolic enzymes linked to various diseases.

| Target Enzyme | This compound IC50 | Reference |

| Carbonic Anhydrase II (hCA II) | 4.44 nM | [1][2] |

| Acetylcholinesterase (AChE) | 7.88 nM | [1][2] |

| Butyrylcholinesterase (BChE) | 19.42 nM | [1][2] |

| α-Glycosidase | 29.17 mM | [1][2] |

Table 3: Effect of this compound on Endogenous Antioxidant Enzymes

In a cellular model of high-glucose-induced injury in human cardiomyocytes (AC16 cells), this compound treatment was shown to increase the activity of key endogenous antioxidant enzymes, demonstrating a protective effect against oxidative stress.[4]

| Endogenous Antioxidant Enzyme | Effect of this compound Treatment | Cellular Model | Reference |

| Superoxide Dismutase (SOD) | Increased Activity | High Glucose-Induced AC16 Cells | [4] |

| Glutathione Peroxidase (GPx) | Increased Activity | High Glucose-Induced AC16 Cells | [4] |

| Catalase (CAT) | Increased Activity | High Glucose-Induced AC16 Cells | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its protective effects by modulating key cellular signaling pathways involved in oxidative stress response and inflammation.

PI3K/Akt/Nrf2 Pathway

This compound has been shown to protect human cardiomyocytes from high glucose-induced oxidative stress and apoptosis by activating the PI3K/Akt/Nrf2 signaling pathway.[1][4] Activation of this pathway leads to the translocation of Nrf2 into the nucleus, where it upregulates the expression of antioxidant enzymes like SOD, GPx, and CAT.[4]

Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 activation and antioxidant enzyme expression.

NF-κB and MAPK Inflammatory Pathways

Flavonoids, including this compound, are known to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6][7][8] Inflammatory stimuli like Lipopolysaccharide (LPS) activate these pathways, leading to the production of inflammatory mediators (e.g., NO, PGE₂) and cytokines (e.g., TNF-α, IL-6).[6] this compound is proposed to inhibit these processes, thereby reducing the inflammatory response.

Caption: this compound inhibits inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Detailed Experimental Protocols

The following sections provide standardized methodologies for key assays used to evaluate the antioxidant and anti-inflammatory properties of this compound.

DPPH Radical Scavenging Assay (In Vitro)

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[9]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a maximum absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, resulting in a color change to a pale yellow, which is measured spectrophotometrically.[9][10]

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Protect the solution from light.[9]

-

Sample Preparation: Prepare a series of concentrations of this compound and a positive control (e.g., Trolox, Ascorbic Acid) in the same solvent.

-

Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample or standard to the DPPH working solution (e.g., 20 µL sample + 200 µL DPPH solution).[10] A blank containing only the solvent is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[9]

-

Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: Plot the % inhibition against the sample concentrations to determine the IC50 value.

References

- 1. Potential antioxidant, anticholinergic, antidiabetic and antiglaucoma activities and molecular docking of this compound as a secondary metabolite of onion (Allium cepa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound protects human cardiomyocytes against high glucose-induced injury, oxidative stress, and apoptosis by activation of PI3K/Akt/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

Spiraeoside: A Comprehensive Technical Guide on its Potential as an Antiallergic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic diseases represent a significant global health burden, necessitating the exploration of novel therapeutic agents. Spiraeoside, a flavonoid glycoside, has emerged as a promising candidate for the development of antiallergic drugs. This technical guide provides an in-depth analysis of the antiallergic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation. This compound demonstrates potent inhibitory effects on mast cell degranulation and the release of pro-inflammatory cytokines by suppressing the FcεRI-mediated signaling pathway. This document consolidates the current scientific evidence, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development in this area.

Introduction

The prevalence of allergic disorders, including asthma, allergic rhinitis, and atopic dermatitis, has been steadily increasing worldwide. These conditions are characterized by a type I hypersensitivity reaction, where the cross-linking of allergens to Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils triggers a cascade of inflammatory responses. This activation leads to the degranulation and release of pre-formed mediators, such as histamine and β-hexosaminidase, as well as the de novo synthesis and secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4).

Current therapeutic strategies for allergic diseases often involve antihistamines, corticosteroids, and mast cell stabilizers, which can be associated with undesirable side effects and limited efficacy in severe cases. Consequently, there is a compelling need for the discovery and development of novel, safe, and effective antiallergic agents. Natural products, with their vast structural diversity and biological activity, represent a rich source for such drug discovery efforts.

This compound (quercetin-4'-O-β-D-glucoside), a flavonoid found in various medicinal plants, has garnered significant attention for its potential antiallergic properties. This guide synthesizes the existing preclinical data on this compound, providing a detailed overview of its mechanism of action and its efficacy in both in vitro and in vivo models of allergy.

Mechanism of Action: Inhibition of the FcεRI Signaling Pathway

The antiallergic effects of this compound are primarily attributed to its ability to modulate the FcεRI signaling cascade in mast cells. Upon antigen-induced cross-linking of IgE-bound FcεRI, a series of intracellular signaling events are initiated, leading to mast cell activation. This compound intervenes at critical points within this pathway to attenuate the allergic response.[1]

The binding of an antigen to IgE on the mast cell surface leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI β and γ subunits by the Src family kinase Lyn. This creates docking sites for spleen tyrosine kinase (Syk), which upon activation, phosphorylates downstream signaling molecules, including Linker for Activation of T cells (LAT) and Phospholipase C-γ2 (PLC-γ2). Activated PLC-γ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, p38, and JNK, which in turn promote the transcription of pro-inflammatory cytokine genes.

This compound has been shown to inhibit the phosphorylation of key signaling intermediates, including Syk, LAT, and PLC-γ2.[1] This upstream inhibition effectively blocks the downstream activation of MAPKs, thereby suppressing the production of TNF-α and IL-4.[1]

References

Spiraeoside's Activation of the PI3K/Akt/Nrf2 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a flavonoid glycoside, has garnered significant attention for its potent cytoprotective properties, particularly its ability to mitigate oxidative stress and apoptosis. Emerging evidence strongly indicates that a core mechanism underlying these effects is the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This technical guide provides an in-depth overview of the molecular interactions, quantitative data from key studies, and detailed experimental protocols relevant to the study of this compound's engagement with this critical cell survival pathway.

Core Signaling Pathway

This compound initiates a signaling cascade that enhances cellular antioxidant defenses. The PI3K/Akt pathway is a primary upstream regulator of Nrf2. Upon activation by this compound, PI3K phosphorylates and activates Akt. Activated Akt, in turn, is understood to phosphorylate and inhibit Glycogen Synthase Kinase 3 Beta (GSK3β), a kinase that promotes the degradation of Nrf2. By inhibiting GSK3β, this compound stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and others, leading to their increased expression. This upregulation of endogenous antioxidant enzymes fortifies the cell against oxidative damage.

An In-depth Technical Guide to the Isolation of Spiraeoside from Filipendula ulmaria (Meadowsweet)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of spiraeoside, a prominent flavonoid glycoside, from the flowers of Filipendula ulmaria (meadowsweet). The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and relevant biological signaling pathways.

Introduction

Filipendula ulmaria (L.) Maxim., commonly known as meadowsweet, is a perennial herb belonging to the Rosaceae family. It has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions, fever, and pain.[1] The therapeutic properties of meadowsweet are attributed to its rich phytochemical composition, which includes phenolic acids, tannins, and flavonoids.[2][3]

This compound (quercetin-4'-O-glucoside) is a major flavonoid found predominantly in the flowers of F. ulmaria.[3][4] This compound has garnered significant interest for its potential pharmacological activities. This guide details the technical procedures for the extraction, fractionation, and purification of this compound from meadowsweet flowers, providing a foundation for further research and development.

Quantitative Data on this compound and Flavonoid Content

The concentration of this compound and total flavonoids in Filipendula ulmaria can vary depending on the plant part, geographical location, and extraction method. The following tables summarize key quantitative data from various studies.

Table 1: this compound and Total Flavonoid Content in Filipendula ulmaria

| Plant Part | Compound | Concentration | Analytical Method | Reference |

| Flowers | This compound | 3% - 4.3% of dry weight | HPTLC Densitometry | [4] |

| Flowers | Total Flavonoids | ~167 mg/g | Spectrophotometry | [4] |

| Aerial Parts | Total Flavonoids | 3.90 ± 0.02% to 4.02 ± 0.04% | Differential Spectrophotometry | [5] |

Table 2: Optimized Extraction Parameters for Flavonoids from Filipendula ulmaria Herb

| Parameter | Optimal Condition |

| Extractant | 40% Ethyl Alcohol |

| Raw Material:Extractant Ratio | 1:50 |

| Extraction Time | 90 minutes |

| Reference | [5] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from Filipendula ulmaria flowers, from initial extraction to final purification.

Plant Material and Extraction

The flowers of Filipendula ulmaria are the primary source of this compound.[3]

Protocol 3.1.1: Hydroalcoholic Extraction

-

Preparation: Collect fresh, blooming flower heads of Filipendula ulmaria. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Grind the dried flowers into a fine powder.

-

Extraction: Macerate the powdered plant material with 40% aqueous ethanol at a 1:50 (w/v) ratio.[5] Agitate the mixture at room temperature for 90 minutes.[5]

-

Filtration and Concentration: Filter the extract through a suitable filter paper. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. Combine the filtrates and concentrate the solution under reduced pressure at a temperature not exceeding 50°C to obtain a crude hydroalcoholic extract.

-

Defatting (Optional): For a higher purity initial extract, the dried crude extract can be defatted using petroleum ether.[2]

Fractionation of the Crude Extract

The crude extract contains a complex mixture of compounds. The following fractionation steps aim to separate the flavonoids, including this compound, from other phytochemicals.

Protocol 3.2.1: Solid-Phase Extraction using Macroporous Resin

-

Adsorption: Dissolve the crude hydroalcoholic extract in 10% ethanol. Pass the solution through a column packed with HP-20 macroporous resin.[2]

-

Washing: Wash the column with 10 bed volumes of deionized water to remove sugars and other highly polar compounds.

-

Elution: Elute the column with increasing concentrations of ethanol. A stepwise gradient of 40% and 50% ethanol can be used to elute the flavonoid-rich fractions.[2]

-

Analysis: Monitor the eluted fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Protocol 3.2.2: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that can be effectively used for the fractionation of the crude extract.[2]

-

Solvent System Preparation: Prepare a biphasic solvent system composed of methyl tert-butyl ether, acetonitrile, and water in a 4:1:5 (v/v/v) ratio.[2]

-

CPC Operation:

-

Fill the CPC column with the stationary phase (the upper phase of the solvent system).

-

Dissolve the crude extract in a mixture of the stationary and mobile phases.

-

Inject the sample into the CPC system.

-

Elute with the mobile phase (the lower phase of the solvent system) in the ascending mode.[2]

-

-